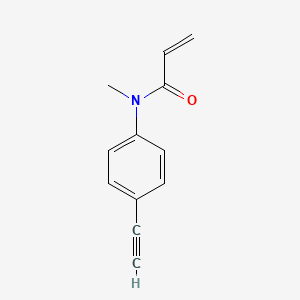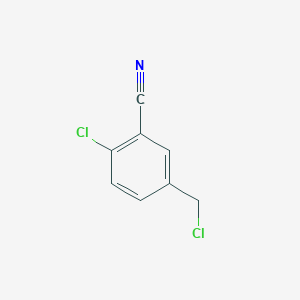
2-Chloro-5-(chloromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a chloromethyl group at the fifth position. This compound is of interest due to its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-(chloromethyl)benzonitrile can be synthesized through several methods. One common method involves the chlorination of 2-chlorobenzonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as vanadium pentoxide (V2O5) supported on alumina (Al2O3), in a fixed bed reactor at atmospheric pressure . The reaction conditions are optimized to achieve high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
2-Chloro-5-(chloromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)benzonitrile involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the chloromethyl group.
4-Chlorobenzonitrile: Chlorine atom is at the fourth position instead of the second.
2,4-Dichlorobenzonitrile: Contains two chlorine atoms at the second and fourth positions.
Uniqueness
2-Chloro-5-(chloromethyl)benzonitrile is unique due to the presence of both a chloromethyl group and a nitrile group on the benzene ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5Cl2N |
|---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 |
InChI Key |
NKYFXILKJPLWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


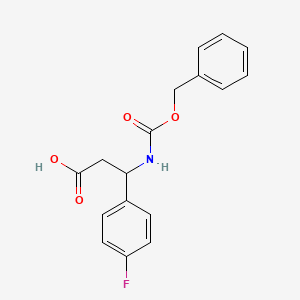
![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)
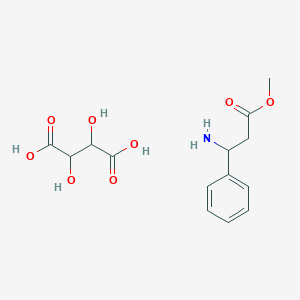
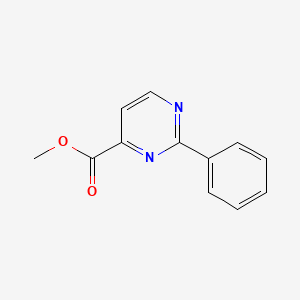
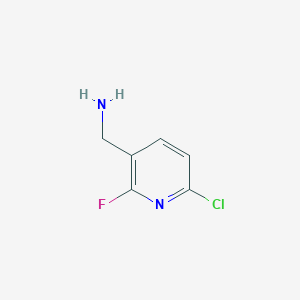
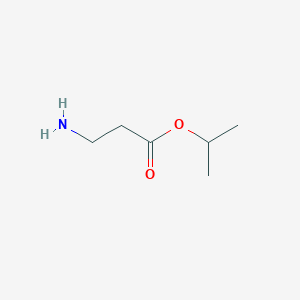
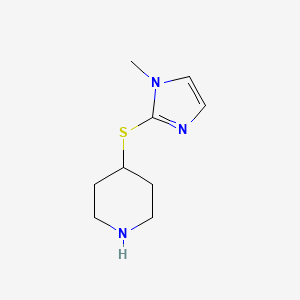
![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
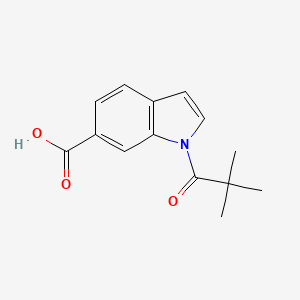
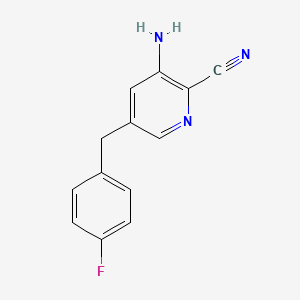
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
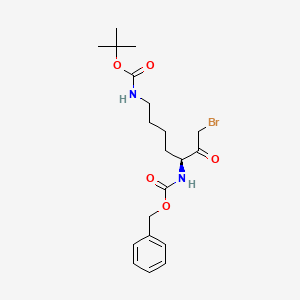
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
